molecular formula C13H18N2O3 B3174192 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 951919-47-4

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No. B3174192
CAS RN: 951919-47-4
M. Wt: 250.29 g/mol
InChI Key: WBKSJQYYEQCTGD-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine, also known as MDMA, is a synthetic drug that belongs to the amphetamine class. It is a popular recreational drug that is commonly known as ecstasy. MDMA is known for its psychoactive effects, which include increased empathy, euphoria, and heightened sensations. In recent years, MDMA has gained attention in scientific research due to its potential therapeutic benefits.

Scientific Research Applications

Microwave-Assisted Synthesis Applications

  • Microwave-assisted synthesis methods have been developed for the efficient production of related compounds. This includes the synthesis of novel compounds via the Mannich reaction, showing potential in creating derivatives of 4-hydroxyacetophenone, which have implications in medicinal chemistry (Aljohani et al., 2019).

Antimicrobial Activity

  • Compounds synthesized using similar chemical structures have been tested for antimicrobial activity against various bacteria, such as Escheria coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents (Sakram et al., 2018).

Synthesis and Characterization of Complexes

  • Research has been conducted on the synthesis and characterization of morpholine-based Schiff-base complexes. These studies have explored their anticancer activities, providing insights into the potential use of these compounds in cancer research (Rezaeivala et al., 2020).

Structural Analysis

  • Extensive studies have been done on the crystal structure and Hirshfeld analysis of gem-aminals-based morpholine, providing detailed insights into the molecular structure and intermolecular interactions of these compounds. This information is crucial for understanding the chemical properties and potential applications in various fields (Al-Majid et al., 2020).

Potential in Organic Light-Emitting Device (OLED) Applications

  • Novel derivatives have been synthesized for potential use in standard-red organic light-emitting device applications, demonstrating the versatility of related compounds in the field of materials science (Luo et al., 2015).

Antibacterial and Anticonvulsant Activities

  • Some new thioxoquinazolinone derivatives, related to the compound , have been synthesized and studied for their anticonvulsant and antimicrobial activities. This suggests potential therapeutic applications (Rajasekaran et al., 2013).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKSJQYYEQCTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
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2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
Reactant of Route 3
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
Reactant of Route 4
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
Reactant of Route 5
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2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
Reactant of Route 6
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine

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